molecular formula C24H18N2O4 B356505 [4-oxido-3-(phenylcarbonyl)quinoxalin-2-yl]methyl 2-methylbenzoate CAS No. 877785-34-7

[4-oxido-3-(phenylcarbonyl)quinoxalin-2-yl]methyl 2-methylbenzoate

Cat. No.: B356505
CAS No.: 877785-34-7
M. Wt: 398.4g/mol
InChI Key: DTXCXXAOIYLQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-oxido-3-(phenylcarbonyl)quinoxalin-2-yl]methyl 2-methylbenzoate is a complex organic compound that features a quinoxaline core with a benzoyl group and a methyl benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-oxido-3-(phenylcarbonyl)quinoxalin-2-yl]methyl 2-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzoic acid with a quinoxaline derivative under acidic conditions, followed by oxidation and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzoyl group or the quinoxaline ring, resulting in different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline ring and the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

[4-oxido-3-(phenylcarbonyl)quinoxalin-2-yl]methyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [4-oxido-3-(phenylcarbonyl)quinoxalin-2-yl]methyl 2-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

  • (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-nitrobenzoate
  • (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-methylpropanoate
  • [3-(benzoyl)-4-oxidoquinoxalin-4-ium-2-yl]methyl propanoate

Comparison: Compared to these similar compounds, [4-oxido-3-(phenylcarbonyl)quinoxalin-2-yl]methyl 2-methylbenzoate is unique due to its specific ester group and the position of the methyl group on the benzoate moiety. This structural difference can influence its reactivity, stability, and interaction with other molecules, making it distinct in its applications and properties.

Properties

CAS No.

877785-34-7

Molecular Formula

C24H18N2O4

Molecular Weight

398.4g/mol

IUPAC Name

(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-methylbenzoate

InChI

InChI=1S/C24H18N2O4/c1-16-9-5-6-12-18(16)24(28)30-15-20-22(23(27)17-10-3-2-4-11-17)26(29)21-14-8-7-13-19(21)25-20/h2-14H,15H2,1H3

InChI Key

DTXCXXAOIYLQEE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C4=CC=CC=C4)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C4=CC=CC=C4)[O-]

Origin of Product

United States

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